4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Overview
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- typically involves the mono and dialkylation of pyridazinoindole with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate. These reactions are carried out in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters yields the target hydrazides, which exhibit significant cytotoxic activity .
Chemical Reactions Analysis
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a scaffold for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- can be compared with other similar compounds such as:
Pyridazine: Known for its antimicrobial and anticancer properties.
Pyridazinone: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antiplatelet effects.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with significant biological activities.
The uniqueness of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- lies in its potent inhibition of PI3K and its promising cytotoxic activity against cancer cells, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-3H-pyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-11(15)10(8)14/h2-6H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBGBHOLCPPFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224525 | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73918-69-1 | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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